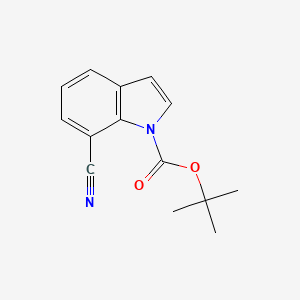![molecular formula C7H6BrN3 B7902723 5-Bromopyrazolo[1,5-A]pyridin-2-amine](/img/structure/B7902723.png)
5-Bromopyrazolo[1,5-A]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromopyrazolo[1,5-A]pyridin-2-amine is a heterocyclic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom at the 5-position and an amino group at the 2-position . It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrazolo[1,5-A]pyridin-2-amine typically involves the cyclocondensation of 3-aminopyrazole with 2-bromo-3-pyridinecarboxaldehyde under acidic conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is heated to reflux for several hours, followed by cooling and purification of the product by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromopyrazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups, such as alkyl, aryl, or amino groups, using appropriate reagents and conditions.
Oxidation Reactions: The amino group at the 2-position can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or hydrazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and amines, with catalysts such as palladium or copper salts.
Oxidation Reactions: Reagents such as hydrogen peroxide, nitric acid, or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazolo[1,5-A]pyridines with various functional groups.
Oxidation Reactions: Formation of nitro or nitroso derivatives.
Reduction Reactions: Formation of corresponding amines or hydrazines.
Aplicaciones Científicas De Investigación
5-Bromopyrazolo[1,5-A]pyridin-2-amine is utilized in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of 5-Bromopyrazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: Similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-A]pyridine: Lacks the bromine atom and amino group present in 5-Bromopyrazolo[1,5-A]pyridin-2-amine.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an amino group, which confer distinct chemical reactivity and biological activity . These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable tool in scientific research .
Propiedades
IUPAC Name |
5-bromopyrazolo[1,5-a]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-11-6(3-5)4-7(9)10-11/h1-4H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGPEJCSWSCPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)N)C=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate](/img/structure/B7902653.png)




![methyl 2-(1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B7902695.png)
![4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B7902707.png)

![2-Bromopyrazolo[1,5-a]pyridine](/img/structure/B7902720.png)




